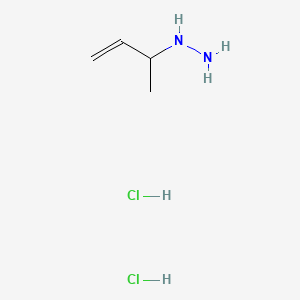
(3S)-3-(dimethylamino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-(dimethylamino)butan-1-ol is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a dimethylamino group attached to the third carbon of a butanol chain. It is used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(dimethylamino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-chlorobutan-1-ol and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Reaction Mechanism: The (S)-3-chlorobutan-1-ol undergoes nucleophilic substitution with dimethylamine, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for continuous production, improving efficiency and scalability.
Purification Steps: After the reaction, the product is purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(3S)-3-(dimethylamino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with different functional groups replacing the dimethylamino group.
科学的研究の応用
(3S)-3-(dimethylamino)butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and surfactants.
作用機序
The mechanism by which (3S)-3-(dimethylamino)butan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3R)-3-(dimethylamino)butan-1-ol: The enantiomer of (3S)-3-(dimethylamino)butan-1-ol, with a different three-dimensional arrangement.
(3S)-3-(methylamino)butan-1-ol: A similar compound with a methylamino group instead of a dimethylamino group.
(3S)-3-(ethylamino)butan-1-ol: A compound with an ethylamino group, differing in the length of the alkyl chain.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the dimethylamino group. This configuration can influence its reactivity, binding affinity, and overall properties, making it distinct from its analogs and enantiomers.
特性
分子式 |
C6H15NO |
|---|---|
分子量 |
117.19 g/mol |
IUPAC名 |
(3S)-3-(dimethylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-6(4-5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChIキー |
QTTKJYGPXLCJNF-LURJTMIESA-N |
異性体SMILES |
C[C@@H](CCO)N(C)C |
正規SMILES |
CC(CCO)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



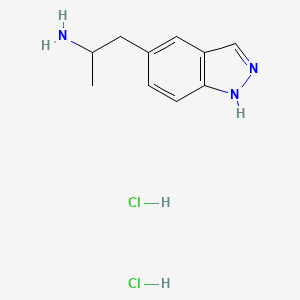
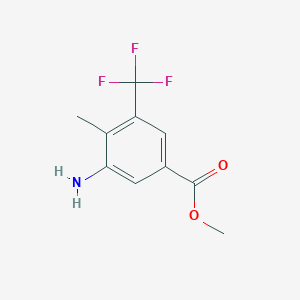
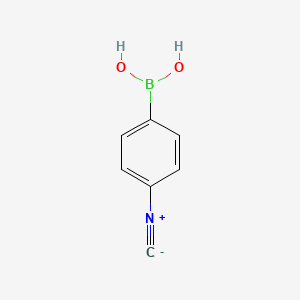
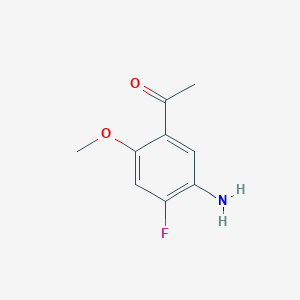

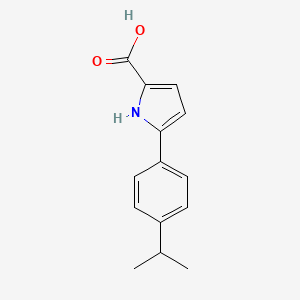
![1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)
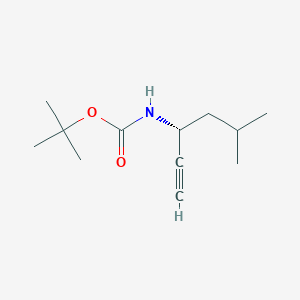
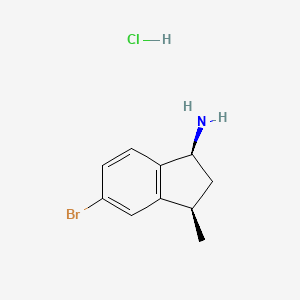
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15301103.png)
